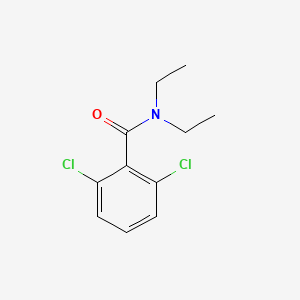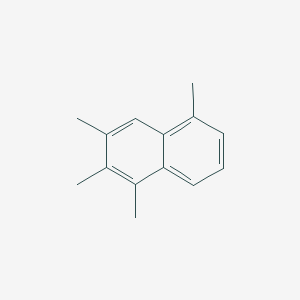
1,2,3,5-Tetramethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It belongs to the class of naphthalenes, which are characterized by a structure consisting of two fused benzene rings. This compound is notable for its four methyl groups attached to the naphthalene core at the 1, 2, 3, and 5 positions .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient methylation of naphthalene .
化学反応の分析
Types of Reactions: 1,2,3,5-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalenes .
科学的研究の応用
1,2,3,5-Tetramethylnaphthalene has several applications in scientific research:
作用機序
The mechanism of action of 1,2,3,5-tetramethylnaphthalene involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules. The pathways involved include the activation of specific enzymes and receptors that interact with the naphthalene core .
類似化合物との比較
1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups at different positions.
1,2,4,5-Tetramethylnaphthalene: Another isomer with a different arrangement of methyl groups.
Uniqueness: 1,2,3,5-Tetramethylnaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in both chemical reactions and biological systems .
特性
CAS番号 |
13093-32-8 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
1,2,3,5-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h5-8H,1-4H3 |
InChIキー |
SPRFQTHCMKLJEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=C(C2=CC=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


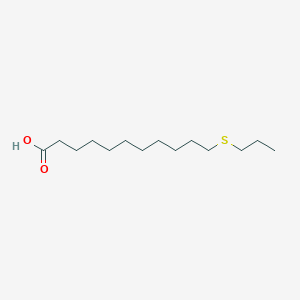
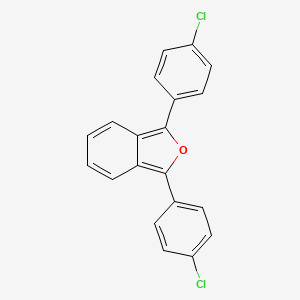
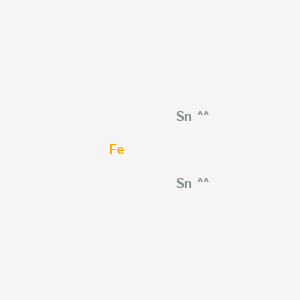
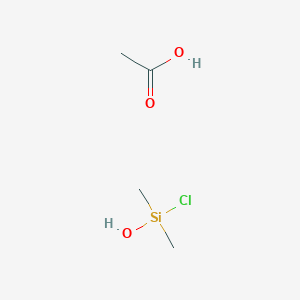
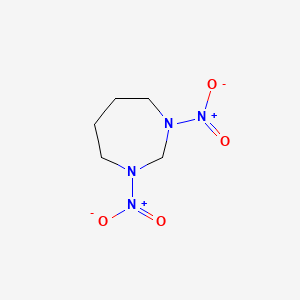
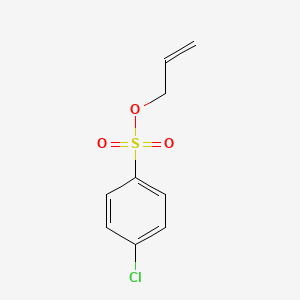
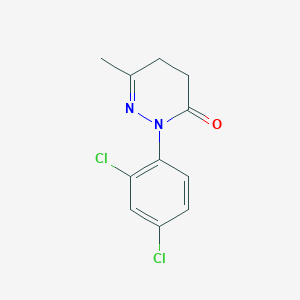
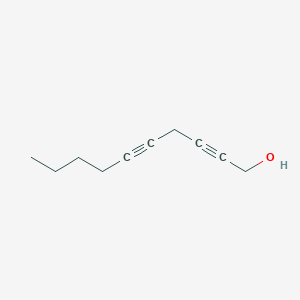
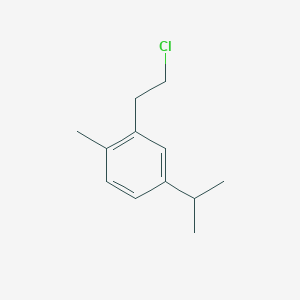
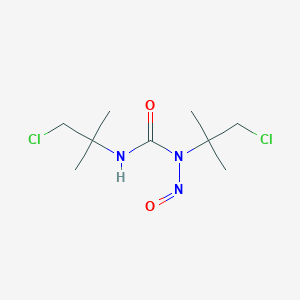

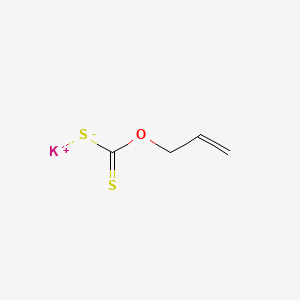
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
